molecular formula C17H19NO3 B14586304 1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy- CAS No. 61579-84-8

1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-

Cat. No.: B14586304
CAS No.: 61579-84-8
M. Wt: 285.34 g/mol
InChI Key: ULNVQBXLSYQEPE-UHFFFAOYSA-N
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Description

1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy- is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy- typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific synthesis of this compound would involve the appropriate substituted phenylhydrazine and ketone to introduce the 4,4-dimethyl-2-oxocyclopentyl and 5-methoxy groups.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy- involves its interaction with specific molecular targets. The indole ring system can interact with various biological receptors, influencing cellular pathways and processes. The exact mechanism would depend on the specific biological activity being studied, such as inhibition of enzymes or interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole, 1,2-dimethyl-
  • 1H-Indole, 2,3-dihydro-1,2-dimethyl-
  • 1H-Indole, 4-methyl-

Uniqueness

1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activity due to the presence of the 4,4-dimethyl-2-oxocyclopentyl and 5-methoxy groups .

Properties

CAS No.

61579-84-8

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-(5-methoxyindole-1-carbonyl)-4,4-dimethylcyclopentan-1-one

InChI

InChI=1S/C17H19NO3/c1-17(2)9-13(15(19)10-17)16(20)18-7-6-11-8-12(21-3)4-5-14(11)18/h4-8,13H,9-10H2,1-3H3

InChI Key

ULNVQBXLSYQEPE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)C1)C(=O)N2C=CC3=C2C=CC(=C3)OC)C

Origin of Product

United States

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